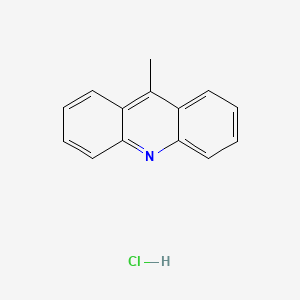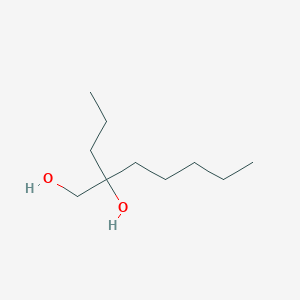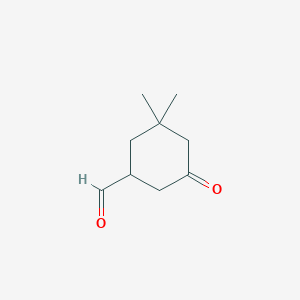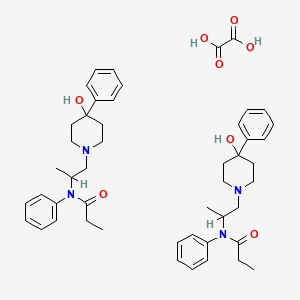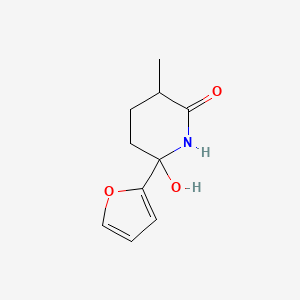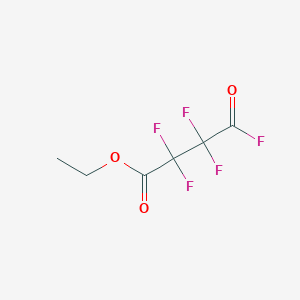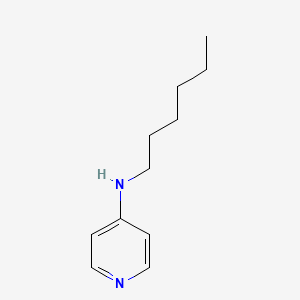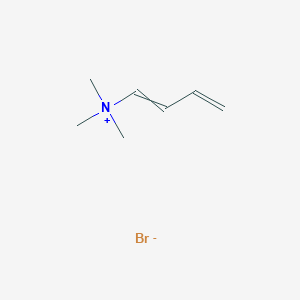
4-Cyclopentene-1,2,3-trione, 4,5-diethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopentene-1,2,3-trione, 4,5-diethoxy- is a derivative of 4-cyclopentene-1,2,3-trione, a compound known for its unique structure and reactivity. This compound features a cyclopentene ring with three carbonyl groups and two ethoxy groups attached at the 4 and 5 positions. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Cyclopentene-1,2,3-trione can be synthesized through the dehydration of 2,2-dihydroxy-4-cyclopentene-1,3-dione or the pyrolysis of 2-chloro-2-formyloxy-4-cyclopentene-1,3-dione . The dehydration process involves the removal of water molecules under controlled conditions, while pyrolysis requires heating the precursor compound to induce decomposition and formation of the desired product.
Industrial Production Methods
Industrial production methods for 4-Cyclopentene-1,2,3-trione, 4,5-diethoxy- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopentene-1,2,3-trione, 4,5-diethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
4-Cyclopentene-1,2,3-trione, 4,5-diethoxy- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in probing biological systems and understanding enzyme-catalyzed reactions.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Cyclopentene-1,2,3-trione, 4,5-diethoxy- involves its interaction with molecular targets through its carbonyl and ethoxy groups. These functional groups can participate in various chemical reactions, such as nucleophilic addition and substitution, leading to the formation of new bonds and products. The pathways involved depend on the specific reaction conditions and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyclopentene-1,2,3-trione: The parent compound without the ethoxy groups.
Croconic acid: A related compound with hydroxyl groups instead of ethoxy groups.
4-Cyclopentene-1,3-dione: A similar compound with fewer carbonyl groups.
Uniqueness
4-Cyclopentene-1,2,3-trione, 4,5-diethoxy- is unique due to the presence of both carbonyl and ethoxy groups, which impart distinct reactivity and properties. This combination allows for a broader range of chemical transformations and applications compared to its analogs.
Propiedades
Número CAS |
63183-46-0 |
|---|---|
Fórmula molecular |
C9H10O5 |
Peso molecular |
198.17 g/mol |
Nombre IUPAC |
4,5-diethoxycyclopent-4-ene-1,2,3-trione |
InChI |
InChI=1S/C9H10O5/c1-3-13-8-6(11)5(10)7(12)9(8)14-4-2/h3-4H2,1-2H3 |
Clave InChI |
RGHDXSRZUUQXPE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=O)C(=O)C1=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


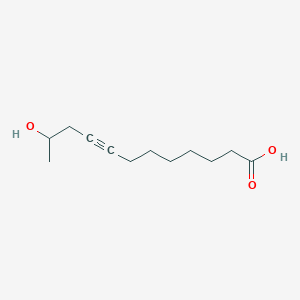
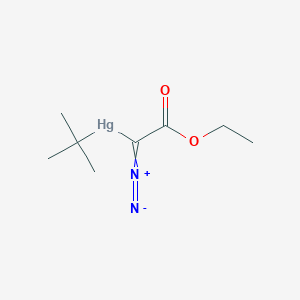

![1,1',1''-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene](/img/structure/B14498185.png)
